(3-Bromo-5-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula and a molecular weight of approximately 255.04 g/mol. This compound is characterized by a phenyl ring that is substituted at the 3-position with a bromine atom and at the 5-position with a trifluoromethyl group. It serves as a versatile building block in organic synthesis and has applications in various scientific fields, including chemistry and biology .
The synthesis of (3-Bromo-5-(trifluoromethyl)phenyl)methanol typically involves the bromination of 5-(trifluoromethyl)phenylmethanol. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in a solvent such as dichloromethane. The reaction is generally performed at low temperatures to ensure selectivity and prevent over-bromination.
The molecular structure of (3-Bromo-5-(trifluoromethyl)phenyl)methanol can be represented as follows:
OCc1cc(cc(Br)c1)C(F)(F)FThe compound's physical constants indicate its stability under normal laboratory conditions, making it suitable for various applications in organic synthesis.
(3-Bromo-5-(trifluoromethyl)phenyl)methanol can undergo several types of chemical reactions:
These reactions can be facilitated under various conditions depending on the desired product, often involving catalysts or specific solvents to enhance yield and selectivity.
The mechanism of action for (3-Bromo-5-(trifluoromethyl)phenyl)methanol primarily revolves around its reactivity due to the presence of both the bromine atom and the hydroxyl group.
(3-Bromo-5-(trifluoromethyl)phenyl)methanol has several significant applications:
This compound's versatility underscores its importance in both academic research and industrial applications, making it a valuable subject for further study in organic chemistry and related fields.
Bromination of aromatic rings bearing hydroxymethyl substituents requires precise regiocontrol to avoid polybromination or side reactions. For (3-bromo-5-(trifluoromethyl)phenyl)methanol, the electron-withdrawing trifluoromethyl group (−CF₃) deactivates the meta-positions, directing electrophilic bromination to the ortho/para positions relative to itself. However, the −CH₂OH group’s moderate electron-donating capacity creates competing directing effects. Consequently, protecting group strategies (e.g., acetylation of −OH) are often employed to suppress oxidation of the benzylic alcohol during bromination [3]. The optimal approach balances substituent electronic effects and steric constraints to achieve mono-bromination at the 3-position of 5-(trifluoromethyl)phenylmethanol precursors.
Selective mono-bromination at the 3-position is typically achieved using 3-(trifluoromethyl)aniline (CAS 62584-27-4) as the starting material due to the amino group’s strong ortho/para-directing influence. Bromination with molecular bromine (Br₂) in chloroform at 25–40°C yields 3-bromo-5-(trifluoromethyl)aniline regioselectively. Subsequent hydroxymethylation via Friedel-Crafts reaction with formaldehyde under sulfuric acid catalysis introduces the −CH₂OH group, furnishing the target compound in a two-step sequence [3]. This method achieves >85% regioselectivity for the 3-bromo isomer, minimizing the formation of 5-bromo contaminants.
The choice of brominating agent critically impacts yield and isomer purity:
Table 1: Comparative Performance of Brominating Agents
| Agent | Conditions | Selectivity (3-Bromo:5-Bromo) | Yield (%) |
|---|---|---|---|
| Br₂ | CHCl₃, 25–40°C | 92:8 | 88 |
| NBS | DMF, 80°C | 85:15 | 82 |
Bromine (Br₂) in chlorinated solvents (e.g., CHCl₃) provides superior selectivity and yield compared to N-bromosuccinimide (NBS). NBS generates succinimide byproducts that complicate purification and may promote benzylic bromination as a side reaction. Conversely, Br₂’s reactivity is efficiently moderated by solvent polarity and temperature control, ensuring electrophilic attack occurs preferentially at the electron-rich position ortho to the amino group [3].
Solvent polarity directly influences bromination kinetics:
Temperature is equally critical:
Final purification leverages the compound’s moderate polarity and crystalline nature:
Physicochemical Properties of (3-Bromo-5-(trifluoromethyl)phenyl)methanol
CAS No.: 112514-54-2
CAS No.: 154933-56-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: